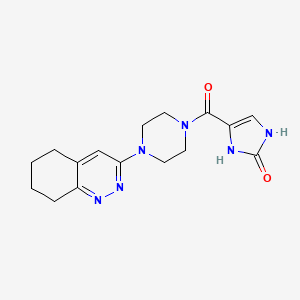![molecular formula C23H28ClN3O3S B2625411 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride CAS No. 1215342-17-8](/img/structure/B2625411.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S and its molecular weight is 462.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activities
Research has been conducted on the synthesis of novel heterocyclic compounds derived from related core structures for their potential anti-inflammatory, analgesic, and other biological activities. For instance, novel compounds with benzodifuran, thiazolopyrimidines, and other related heterocycles have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These studies highlight the interest in thiazol derivatives for developing new therapeutic agents with potential applications in treating inflammation and pain (A. Abu‐Hashem et al., 2020).
Vasorelaxant Agents
Compounds with benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown to exhibit significant vasodilatory properties in isolated rat thoracic aortic rings. This indicates potential applications in cardiovascular research, particularly in developing new treatments for vascular diseases. The structure-activity relationship study of these compounds contributes to our understanding of how molecular modifications can influence biological activity, offering insights into the design of more effective vasorelaxant agents (G. S. Hassan et al., 2014).
Anticancer Activity
The cytotoxic activity of novel compounds bearing imidazo[2,1-b]thiazole scaffolds has been explored, revealing potential as inhibitors against human cancer cell lines. Such research underscores the importance of thiazole derivatives in oncology, where there is a continuous search for more effective and selective cancer treatments. These findings may guide future studies on the specific compound , suggesting a possible avenue for anticancer research (H. Ding et al., 2012).
Neurodegenerative Disease Treatment
Investigations into the development of selective histone deacetylase 6 inhibitors utilizing related chemical frameworks have shown promise in ameliorating Alzheimer's disease phenotypes. This highlights the potential of compounds with similar moieties in neurodegenerative disease research, particularly in targeting protein misfolding and aggregation pathways (Hsueh-Yun Lee et al., 2018).
Molluscicidal Agents
The synthesis and biological evaluation of related compounds as molluscicidal agents have been reported, demonstrating the diverse applications of these chemicals beyond the medical field. This suggests potential agricultural or environmental management uses, especially in controlling snail populations that act as vectors for various diseases (Duan et al., 2014).
Propriétés
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-28-19-8-9-20-21(17-19)30-23(24-20)26(12-11-25-13-15-29-16-14-25)22(27)10-7-18-5-3-2-4-6-18;/h2-6,8-9,17H,7,10-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGXXOCLTDOAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
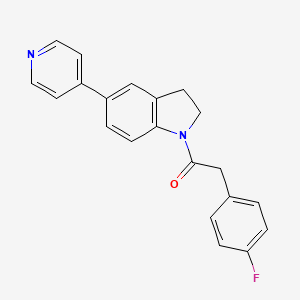
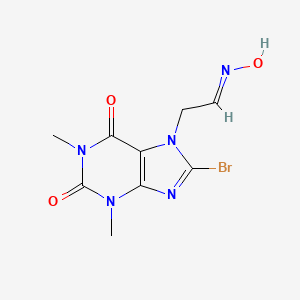
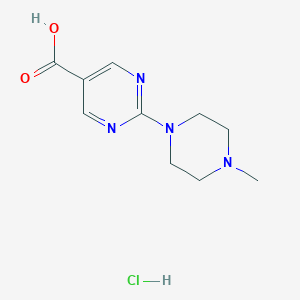
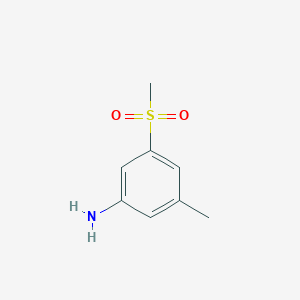
![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2625337.png)
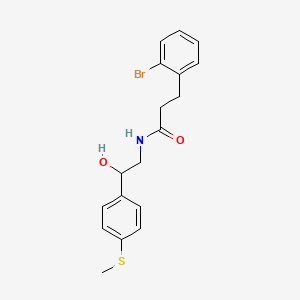
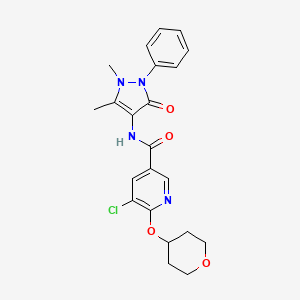

![3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625343.png)

![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)
![8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2625348.png)
